molecular formula C10H13ClO B8672919 4-Chloro-1-phenyl-1-butanol

4-Chloro-1-phenyl-1-butanol

Cat. No. B8672919
M. Wt: 184.66 g/mol
InChI Key: VAQBNHFPKZLUBA-UHFFFAOYSA-N
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Patent
US06743939B2

Procedure details

A mixture of 4-chloro-1-phenyl-1-butanone (7.35 g) and sodium tetrahydroborate (3.05 g) in tetrahydrofuran (40 ml) was stirred for 36 h. 2M Hydrochloric acid was added and the mixture was extracted three times with ethyl acetate. The combined organic extracts were dried (magnesium sulphate), evaporated and purified by chromatography on silica eluting with petrol-ether to give the sub-title compound as a colourless oil (6.60 g).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[BH4-].[Na+].Cl>O1CCCC1>[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=CC=C1
Name
Quantity
3.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica eluting with petrol-ether

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
ClCCCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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